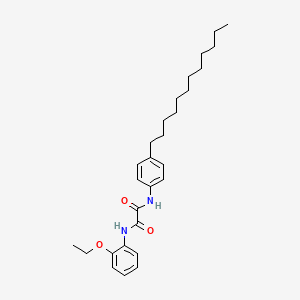
N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide: is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of ethoxy and dodecylphenyl groups attached to the oxamide core, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide typically involves the reaction of 2-ethoxyaniline and 4-dodecylaniline with oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine derivatives.
Substitution: The ethoxy and dodecylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxamides with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxamides with different functional groups.
Scientific Research Applications
Chemistry: N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can have applications in catalysis and as probes for biological systems.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The ethoxy and dodecylphenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-N’-(4-dodecylphenyl)oxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-Ethoxyphenyl)-N’-(4-hexylphenyl)oxamide: Similar structure with a hexyl group instead of a dodecyl group.
N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)urea: Similar structure with a urea group instead of an oxamide group.
Uniqueness: N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide is unique due to the combination of ethoxy and dodecylphenyl groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
79102-63-9 |
|---|---|
Molecular Formula |
C28H40N2O3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(4-dodecylphenyl)-N'-(2-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C28H40N2O3/c1-3-5-6-7-8-9-10-11-12-13-16-23-19-21-24(22-20-23)29-27(31)28(32)30-25-17-14-15-18-26(25)33-4-2/h14-15,17-22H,3-13,16H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
JWLPAGQGWMIDDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2OCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


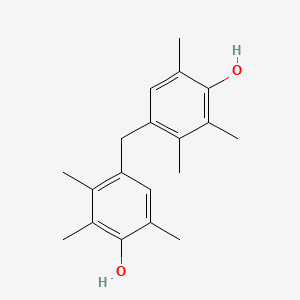
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
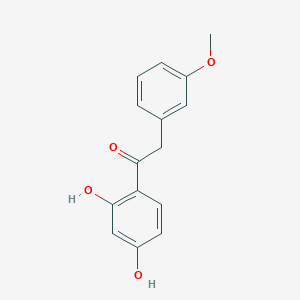





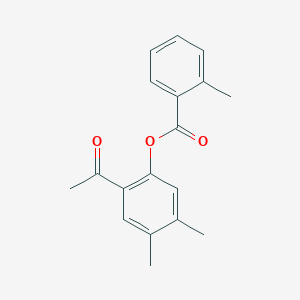
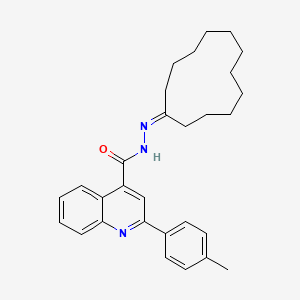

![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)

methanone](/img/structure/B14145264.png)
